molecular formula C7H9NO2 B140596 2-Ethylpyridine-3,4-diol CAS No. 125757-81-5

2-Ethylpyridine-3,4-diol

Cat. No.: B140596
CAS No.: 125757-81-5
M. Wt: 139.15 g/mol
InChI Key: ZCSPHZQZAPBTHT-UHFFFAOYSA-N
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Description

2-Ethylpyridine-3,4-diol is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyridine-3,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an oxidizing agent to introduce the hydroxyl group at the third position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyridine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-Ethylpyridine-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylpyridine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-hydroxypyridin-4(1H)-one
  • 2-ethyl-3-methoxypyridin-4(1H)-one
  • 2-ethyl-3-aminopyridin-4(1H)-one

Uniqueness

2-Ethylpyridine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

125757-81-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9)

InChI Key

ZCSPHZQZAPBTHT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1)O

Canonical SMILES

CCC1=C(C(=O)C=CN1)O

Origin of Product

United States

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